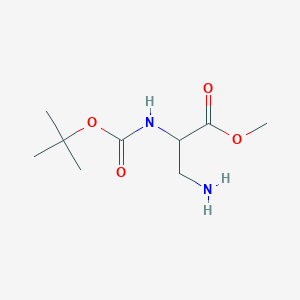
2-(4-Ethylphenoxy)acetamide
Overview
Description
2-(4-Ethylphenoxy)acetamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Ethylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, can be derived from 2-aminophenol through chemoselective monoacetylation, using acyl donors like vinyl acetate and vinyl butyrate (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Properties : Derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide have shown potential as anticancer, anti-inflammatory, and analgesic agents. For instance, a specific compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable activities in these areas (Rani, Pal, Hegde, & Hashim, 2014).
Antimicrobial Activity and Cytotoxicity : Certain N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives have shown significant antimicrobial activity against various bacteria and fungi. Additionally, these compounds were evaluated for cytotoxic effects, with some showing low cytotoxic activity (Kaplancıklı et al., 2012).
Synthesis of Novel Imines and Thiazolidinones : The conversion of 2-(4-Chloro-3-methylphenoxy)acetohydrazide into novel imines and thiazolidinones has been studied, with these new compounds exhibiting antibacterial and antifungal activities (Fuloria et al., 2009).
Potential as Cytotoxic, Anti-Inflammatory, Analgesic, and Antipyretic Agents : Derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide have been synthesized and found to possess cytotoxic, anti-inflammatory, analgesic, and antipyretic activities (Rani, Pal, Hegde, & Hashim, 2016).
Hybrid Anti-inflammatory and Antidyslipidemic Agent : Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a potential hybrid agent, has been synthesized and characterized for potential analgesic and antidyslipidemic activities (Navarrete-Vázquez et al., 2011).
Protein Tyrosine Phosphatase 1B Inhibitors : 2-(4-Methoxyphenyl) ethyl acetamide derivatives have been evaluated for inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), showing potential as antidiabetic agents (Saxena et al., 2009).
Anti-inflammatory Agents : Novel 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives, synthesized from ethyl-4-acetamido phenoxy acetate, have shown in vivo anti-inflammatory activity (Ilango et al., 2009).
Photocatalytic Degradation of Pharmaceuticals : The photocatalytic degradation of acetaminophen (N-(4-hydroxyphenyl)acetamide) using TiO2 nanoparticles under UV and sunlight irradiation has been investigated for environmental applications (Jallouli et al., 2017).
Flavoring Substance in Food : 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, a flavoring substance, was evaluated for its safety and potential health implications when used in specific food categories (Younes et al., 2018).
properties
IUPAC Name |
2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNXYEIHZHINAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310239 | |
| Record name | 2-(4-Ethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenoxy)acetamide | |
CAS RN |
303796-43-2 | |
| Record name | 2-(4-Ethylphenoxy)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303796-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Ethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate](/img/structure/B7797037.png)


![[3,3'-Bi-2H-1-benzopyran]-2,2'-dione](/img/structure/B7797055.png)
![1-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7797059.png)








